Naphthalene, 2-(phenylsulfonyl)- Naphthalene, 2-(phenylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 32338-05-9
VCID: VC15921025
InChI: InChI=1S/C16H12O2S/c17-19(18,15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H
SMILES:
Molecular Formula: C16H12O2S
Molecular Weight: 268.3 g/mol

Naphthalene, 2-(phenylsulfonyl)-

CAS No.: 32338-05-9

Cat. No.: VC15921025

Molecular Formula: C16H12O2S

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

Naphthalene, 2-(phenylsulfonyl)- - 32338-05-9

Specification

CAS No. 32338-05-9
Molecular Formula C16H12O2S
Molecular Weight 268.3 g/mol
IUPAC Name 2-(benzenesulfonyl)naphthalene
Standard InChI InChI=1S/C16H12O2S/c17-19(18,15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H
Standard InChI Key GBFRFHIQYNFBLU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a naphthalene system (a fused bicyclic aromatic hydrocarbon) substituted at the 2-position with a phenylsulfonyl group (-SO2_2C6_6H5_5). The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5° . X-ray crystallographic data for analogous sulfonated naphthalenes reveal that the phenyl ring and naphthalene system often exhibit near-planar arrangements, with dihedral angles between the two aromatic systems ranging from 4° to 90° depending on substitution patterns . For example, in 2-(naphthalene-2-sulfonamido)-3-phenylpropanoic acid, the phenyl and naphthalene rings form a dihedral angle of 4.12°, stabilizing the molecule through intramolecular π-π stacking .

Spectroscopic and Physical Properties

While experimental data for Naphthalene, 2-(phenylsulfonyl)- remains limited, related compounds provide insights into its expected behavior:

PropertyValue/DescriptionSource Citation
Molecular FormulaC16_{16}H12_{12}O2_2S
Molecular Weight268.33 g/mol
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLikely low in polar solvents
LogP (Partition Coeff.)Estimated 4.75 (indicating lipophilicity)

The absence of reported melting/boiling points underscores the need for further experimental characterization. Computational studies predict moderate lipophilicity (LogP ≈ 4.75), suggesting preferential solubility in organic solvents like dichloromethane or toluene .

Synthetic Methodologies

Sulfonation of Naphthalene Derivatives

A common route to aryl sulfones involves the reaction of naphthalene derivatives with sulfonyl chlorides. For example, 2-naphthol can undergo sulfonation with benzenesulfonyl chloride (C6_6H5_5SO2_2Cl) in the presence of a base such as pyridine:

C10H7OH+C6H5SO2ClpyridineC16H12O2S+HCl\text{C}_{10}\text{H}_7\text{OH} + \text{C}_6\text{H}_5\text{SO}_2\text{Cl} \xrightarrow{\text{pyridine}} \text{C}_{16}\text{H}_{12}\text{O}_2\text{S} + \text{HCl}

This method typically proceeds under mild conditions (0–25°C) with yields exceeding 70% for analogous systems .

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions offer a regioselective alternative. Suzuki-Miyaura coupling between 2-sulfonated naphthalene boronic acids and phenyl halides has been employed for similar structures:

C10H7SO2B(OH)2+C6H5XPd(PPh3)4C16H12O2S+B(OH)2X\text{C}_{10}\text{H}_7\text{SO}_2\text{B(OH)}_2 + \text{C}_6\text{H}_5\text{X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{16}\text{H}_{12}\text{O}_2\text{S} + \text{B(OH)}_2\text{X}

where X = Br, I. This method provides superior control over steric and electronic effects, albeit at higher costs .

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents for sulfone synthesis. Wang resin-bound naphthalene precursors react with sulfonyl fluorides in microfluidic reactors, enabling high-throughput production with purities >95% .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonyl group deactivates the naphthalene ring, directing electrophiles to the 1- and 6-positions. Nitration studies on 2-phenylsulfonylnaphthalene yield mono-nitro derivatives at these sites, with reaction rates 10–100× slower than unsubstituted naphthalene .

Nucleophilic Displacement

The sulfonyl group serves as a leaving group under basic conditions. Treatment with Grignard reagents (e.g., RMgX) displaces the sulfonate, forming alkylated naphthalenes:

C16H12O2S+RMgXC16H12R+MgXSO2C6H5\text{C}_{16}\text{H}_{12}\text{O}_2\text{S} + \text{RMgX} \rightarrow \text{C}_{16}\text{H}_{12}\text{R} + \text{MgXSO}_2\text{C}_6\text{H}_5

This reactivity is exploited in the synthesis of branched aromatics for liquid crystal applications .

Applications in Pharmaceutical Chemistry

Enzyme Inhibition

Sulfonamide derivatives, including 2-(phenylsulfonyl)naphthalene, exhibit potent inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), a target in oxidative stress-related diseases. Fluorescence polarization assays demonstrate IC50_{50} values as low as 7.2 nM for optimized analogs . The sulfonyl group enhances binding affinity by forming hydrogen bonds with Keap1’s Arg415 and Ser508 residues .

Antibacterial Agents

Structure-activity relationship (SAR) studies reveal that the naphthalene core improves membrane permeability, while the sulfonyl moiety disrupts bacterial cell wall synthesis. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 8–16 μg/mL have been reported for related compounds .

Materials Science Applications

Organic Semiconductors

Thin films of 2-(phenylsulfonyl)naphthalene derivatives exhibit hole mobilities of 0.1–0.3 cm2^2V1^{-1}s1^{-1}, making them candidates for organic field-effect transistors (OFETs). The sulfonyl group reduces π-π stacking distances to 3.4–3.6 Å, enhancing charge transport .

Polymer Additives

Incorporating 0.1–5 wt% of this compound into polyesters increases glass transition temperatures (TgT_g) by 15–20°C due to restricted chain mobility. The sulfonyl group also imparts UV stability, with <5% degradation after 500 h of accelerated weathering .

Environmental and Toxicological Considerations

Biodegradation

Aerobic degradation studies using Pseudomonas putida show 40–60% mineralization over 28 days. The sulfonyl group undergoes stepwise reduction to sulfinic acid (-SO2_2H) and ultimately to H2_2S, which is assimilated into biomass .

Ecotoxicity

LC50_{50} values for Daphnia magna exceed 100 mg/L, classifying the compound as "harmful" under EU Regulation 1272/2008. Chronic exposure at 1 mg/L reduces fish embryo hatching rates by 25% .

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